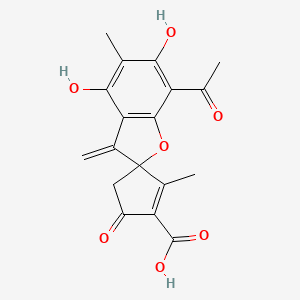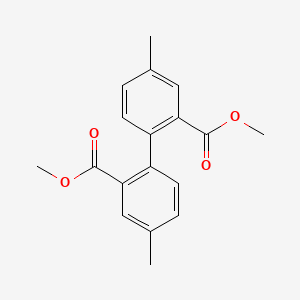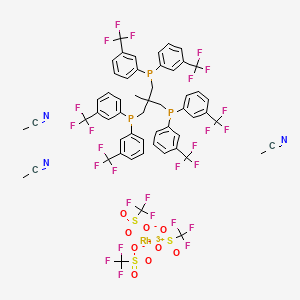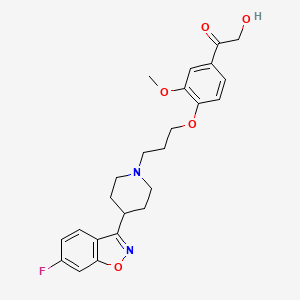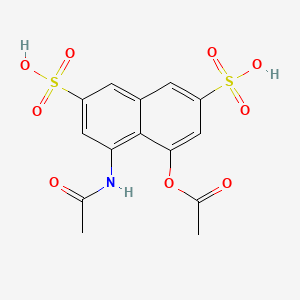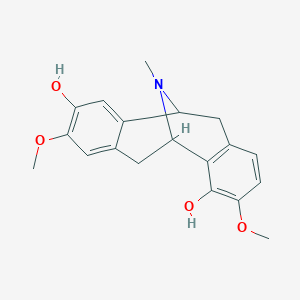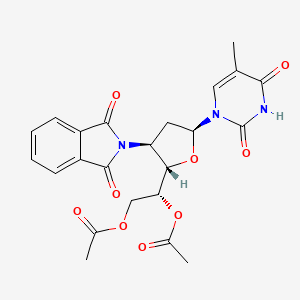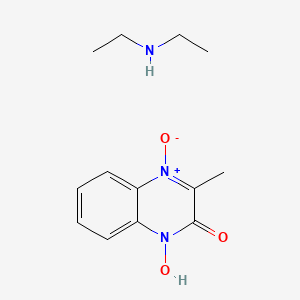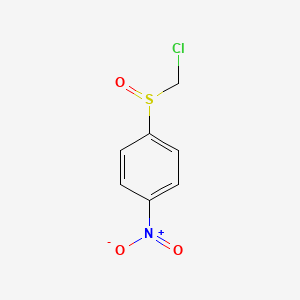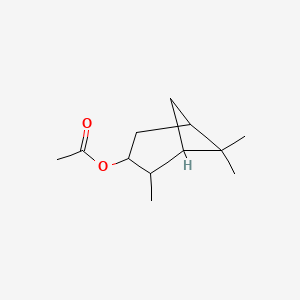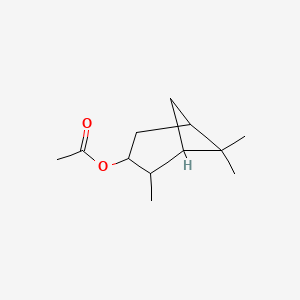
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoic acid ester linked to a piperazine ring. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride typically involves multiple steps. The process begins with the esterification of benzoic acid with an appropriate alcohol, followed by the introduction of the piperazine moiety. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring and the dihydrochloride salt form. These features may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
114000-42-9 |
|---|---|
Formule moléculaire |
C22H30Cl2N2O3 |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
[2-(4-methylpiperazin-1-yl)-1-phenylethyl] 2-ethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C22H28N2O3.2ClH/c1-3-26-20-12-8-7-11-19(20)22(25)27-21(18-9-5-4-6-10-18)17-24-15-13-23(2)14-16-24;;/h4-12,21H,3,13-17H2,1-2H3;2*1H |
Clé InChI |
XRLOOLCRLDTBMC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)OC(CN2CCN(CC2)C)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


